Cas no 2228265-35-6 (2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol)
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol
- EN300-1922634
- 2228265-35-6
-
- Inchi: 1S/C9H10BrN3O2/c1-15-9-4-6(2-3-7(9)10)8(5-14)12-13-11/h2-4,8,14H,5H2,1H3
- InChI Key: ALPUEHHHXWDYIK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC)C(CO)N=[N+]=[N-]
Computed Properties
- Exact Mass: 270.99564g/mol
- Monoisotopic Mass: 270.99564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.8Ų
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922634-0.05g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 0.05g |
$719.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-0.1g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 0.1g |
$755.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-0.25g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 0.25g |
$789.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-0.5g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 0.5g |
$823.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-1.0g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 1g |
$857.0 | 2023-06-01 | ||
| Enamine | EN300-1922634-2.5g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 2.5g |
$1680.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-5.0g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 5g |
$2485.0 | 2023-06-01 | ||
| Enamine | EN300-1922634-10.0g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 10g |
$3683.0 | 2023-06-01 | ||
| Enamine | EN300-1922634-1g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 1g |
$857.0 | 2023-09-17 | ||
| Enamine | EN300-1922634-5g |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol |
2228265-35-6 | 5g |
$2485.0 | 2023-09-17 |
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol
Chemical Profile of 2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol (CAS No. 2228265-35-6)
2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol, identified by the CAS number 2228265-35-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both azido and aromatic substituents, which endow it with unique chemical reactivity and potential biological activity. The structural motif, featuring an ethanol backbone linked to a brominated and methoxylated phenyl ring, positions this molecule as a versatile intermediate in synthetic chemistry and a candidate for further derivatization in drug discovery programs.
The 2-(4-bromo-3-methoxyphenyl)ethan-1-ol moiety is particularly noteworthy due to its aromatic system, which can participate in various electronic and steric interactions with biological targets. The combination of a bromine atom at the para position relative to the methoxy group introduces electrophilic character, making it susceptible to nucleophilic substitution reactions. This feature is highly valuable in medicinal chemistry, where such transformations are often employed to introduce new functional groups or linkages into pharmacophores. Additionally, the methoxy group provides a hydrophobic anchor while maintaining metabolic stability, which is crucial for drug candidates intended for systemic administration.
The azido functional group at the secondary carbon of the ethanol chain is another critical feature of this compound. Azides are well-documented reagents in organic synthesis, serving as precursors for various heterocycles and as intermediates in the introduction of nitrogen atoms into molecular frameworks. In pharmaceutical research, azido compounds have been explored for their ability to undergo click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which facilitates the rapid construction of complex structures. Furthermore, recent studies have highlighted the utility of azides in bioconjugation strategies, where they can be selectively modified to attach biomolecules like peptides or antibodies.
Recent advancements in synthetic methodologies have expanded the utility of compounds like 2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of aryl groups at specific positions within the molecule. This capability is particularly relevant for modulating electronic properties and improving binding affinity toward biological targets. Moreover, computational modeling techniques have been increasingly employed to predict how structural modifications might influence pharmacokinetic properties, such as solubility and metabolic stability. Such insights are critical for optimizing lead compounds during early-stage drug development.
The 4-bromo-3-methoxyphenyl substituent on the ethanol backbone contributes additional complexity to this compound's chemical behavior. The bromine atom not only enhances electrophilicity but also serves as a handle for further functionalization via palladium-catalyzed coupling reactions. These transformations are widely used in constructing biaryl systems, which are prevalent in many bioactive molecules. Concurrently, the methoxy group can be oxidized or demethylated under specific conditions, allowing for fine-tuning of electronic properties or metabolic clearance rates. Such adaptability makes this compound a valuable building block for designing novel therapeutic agents.
In terms of biological activity, preliminary investigations into derivatives of 2-(4-bromo-3-methoxyphenyl)ethan-1-ol have suggested potential applications in areas such as anti-inflammatory and anticancer research. The aromatic system's capacity to interact with enzymes or receptors has been explored through structure-based drug design approaches. For example, computational docking studies have identified that certain analogs may disrupt protein-protein interactions relevant to inflammatory pathways. While these findings remain at an early stage, they underscore the importance of exploring structurally diverse scaffolds like this one for identifying new therapeutic opportunities.
The synthesis of 2-azido-2-(4-bromo-3-methoxyphenyl)ethan-1-ol typically involves multi-step sequences that require careful control over reaction conditions to ensure high yield and purity. Key synthetic steps often include halogenation of a precursor phenol derivative followed by protection-deprotection strategies to install the azido group selectively at the desired position. Advances in green chemistry principles have also influenced modern synthetic routes, with efforts focused on minimizing waste and improving atom economy. Such sustainable practices are increasingly important as pharmaceutical research scales up from academic laboratories to industrial production environments.
The role of CAS No. 2228265-35-6 in facilitating research is significant because it provides a standardized identifier for this compound across scientific literature and databases. This ensures consistency when referencing the molecule in experimental protocols or theoretical studies. Furthermore, having a well-characterized reference material allows researchers to compare results across different studies reliably. As interest in azido-containing compounds grows due to their synthetic utility and potential biological applications, reliable sources like this CAS number become indispensable tools for collaborative scientific endeavors.
Future directions for research involving 2-(4-bromo-3-methoxyphenyl)ethan-1-ol may include exploring its role as a scaffold for developing enzyme inhibitors or ligands that modulate neural signaling pathways. The combination of aromatic substitution patterns with functional groups known to interact with biological targets makes this molecule amenable to diverse modifications without losing its core structural integrity. Additionally, exploring its behavior under different reaction conditions could uncover novel synthetic pathways that might be applicable beyond pharmaceutical applications—such as materials science or agrochemical development where similar structural motifs are prevalent.
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